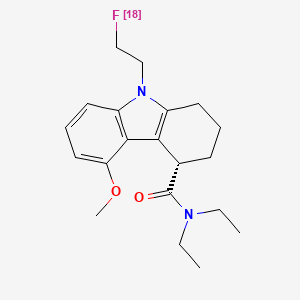

Flutriciclamide (18F)

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

18F-GE180 , is a third-generation radioligand targeting the 18-kDa translocator protein (TSPO) . TSPO is associated with neuroinflammation and is expressed in microglia, astrocytes, and peripheral tissues. PET imaging using 18F-GE180 allows visualization of TSPO distribution in vivo, providing valuable insights into neuroinflammatory processes .

Preparation Methods

The synthesis of 18F-GE180 involves the incorporation of fluorine-18 (18F) into a precursor molecule. The most common method is radiofluorination using a nucleophilic substitution reaction. Here are the key steps:

Radiosynthesis: Cyclotron-produced 18F is reacted with a precursor containing a leaving group (e.g., tosylate or mesylate) to yield 18F-GE180.

Purification: The radiolabeled compound is purified to remove any unreacted precursors or impurities.

Formulation: The purified 18F-GE180 is formulated for clinical use.

Chemical Reactions Analysis

18F-GE180 does not undergo significant chemical transformations in vivo. during synthesis, it undergoes nucleophilic substitution reactions. Common reagents include Kryptofix 2.2.2 (a phase-transfer catalyst) and K2CO3 (base). The major product is 18F-GE180 itself.

Scientific Research Applications

Neuroinflammation Imaging: 18F-GE180 PET is used to visualize neuroinflammation in conditions like Alzheimer’s disease, multiple sclerosis, and traumatic brain injury.

Oncology: Researchers explore its potential in cancer imaging due to TSPO expression in tumor-associated macrophages.

Cardiology: 18F-GE180 uptake predicts regions of cardiac repair after myocardial infarction.

Mechanism of Action

Molecular Targets: TSPO is upregulated during neuroinflammation. 18F-GE180 binds to TSPO, allowing visualization of activated microglia and astrocytes.

Pathways: The exact pathways are still under investigation, but TSPO involvement in mitochondrial function and steroidogenesis is implicated.

Comparison with Similar Compounds

Properties

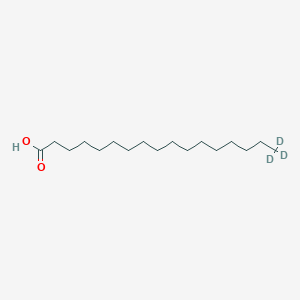

CAS No. |

1274863-98-7 |

|---|---|

Molecular Formula |

C20H27FN2O2 |

Molecular Weight |

345.4 g/mol |

IUPAC Name |

(4S)-N,N-diethyl-9-(2-(18F)fluoranylethyl)-5-methoxy-1,2,3,4-tetrahydrocarbazole-4-carboxamide |

InChI |

InChI=1S/C20H27FN2O2/c1-4-22(5-2)20(24)14-8-6-9-15-18(14)19-16(23(15)13-12-21)10-7-11-17(19)25-3/h7,10-11,14H,4-6,8-9,12-13H2,1-3H3/t14-/m0/s1/i21-1 |

InChI Key |

ZVDVQPLDTTXLKI-LSKWOKDISA-N |

Isomeric SMILES |

CCN(CC)C(=O)[C@H]1CCCC2=C1C3=C(N2CC[18F])C=CC=C3OC |

Canonical SMILES |

CCN(CC)C(=O)C1CCCC2=C1C3=C(N2CCF)C=CC=C3OC |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

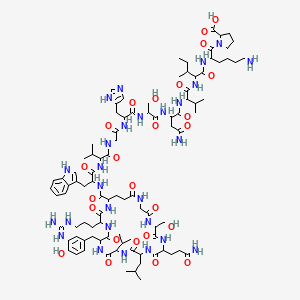

![(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-4-amino-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-1-[(2S)-2-amino-5-carbamimidamidopentanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]hexanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]-4-oxobutanoyl]amino]acetyl]amino]propanoyl]amino]-4-carboxybutanoyl]amino]-3-carboxypropanoyl]amino]-4-carboxybutanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]-5-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S)-4-carboxy-1-[[(1S)-1-carboxy-2-phenylethyl]amino]-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B10815327.png)

![(2S,4R)-4-hydroxy-1-[(2S)-2-[[2-[2-[2-[2-[[3-methoxy-4-[[4-[(3-oxo-1,2-dihydroinden-4-yl)oxy]-5-(trifluoromethyl)pyrimidin-2-yl]amino]benzoyl]amino]ethoxy]ethoxy]ethoxy]acetyl]amino]-3,3-dimethylbutanoyl]-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide](/img/structure/B10815328.png)

![6-[4-[3-(3,5-difluorophenyl)-3,4-dihydropyrazole-2-carbonyl]piperidin-1-yl]pyrimidine-4-carbonitrile](/img/structure/B10815349.png)

![butanedioic acid;6-fluoro-2-[4-(morpholin-4-ylmethyl)phenyl]-N-(2-pyrrolidin-1-ylethyl)quinoline-4-carboxamide](/img/structure/B10815377.png)